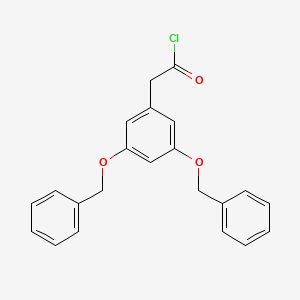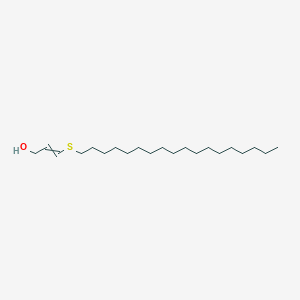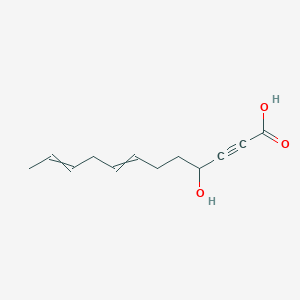
4-Hydroxydodeca-7,10-dien-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxydodeca-7,10-dien-2-ynoic acid is a polyunsaturated fatty acid characterized by the presence of a hydroxyl group at the fourth carbon, double bonds at the seventh and tenth positions, and a triple bond at the second position. This compound is known for its unique structure, which imparts distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxydodeca-7,10-dien-2-ynoic acid typically involves the nucleophilic addition of bis(trimethylsilyl)ketene acetals to aryl ynones substituted by halogen groups activated by boron trifluoride diethyl etherate (BF3·Et2O). This stereoselective synthesis method ensures the formation of the desired dienynoic acid with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process may include steps such as purification through column chromatography and characterization using techniques like IR spectroscopy, NMR spectroscopy, and X-ray diffraction .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxydodeca-7,10-dien-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double and triple bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxydodeca-7,10-dien-2-ynoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in metabolic pathways and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 4-hydroxydodeca-7,10-dien-2-ynoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and unsaturated bonds play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, modulating various biochemical processes and pathways .
Comparación Con Compuestos Similares
10-Hydroxy-(2E,8E)-decadien-4-ynoic acid: A medium-chain fatty acid with similar structural features but differing in chain length and position of functional groups.
10-Hydroxy-2E,8E-Decadiene-4,6-diynoic acid: Another medium-chain fatty acid with additional triple bonds, leading to different chemical properties.
Uniqueness: 4-Hydroxydodeca-7,10-dien-2-ynoic acid is unique due to its specific arrangement of double and triple bonds, along with the hydroxyl group. This unique structure imparts distinct reactivity and potential biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
64807-38-1 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
4-hydroxydodeca-7,10-dien-2-ynoic acid |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-5-6-7-8-11(13)9-10-12(14)15/h2-3,5-6,11,13H,4,7-8H2,1H3,(H,14,15) |
Clave InChI |
NZRQTHDNBBLASU-UHFFFAOYSA-N |
SMILES canónico |
CC=CCC=CCCC(C#CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


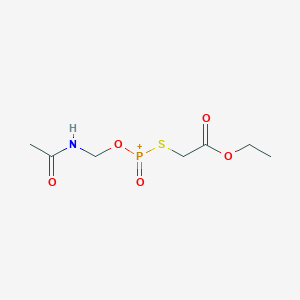
![2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14494012.png)
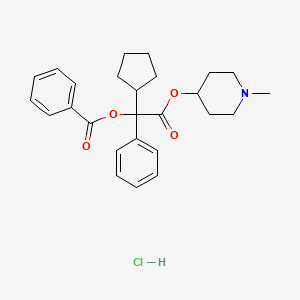
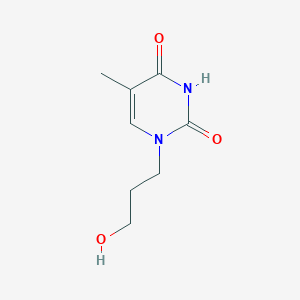
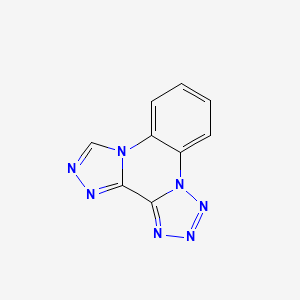
![2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14494046.png)

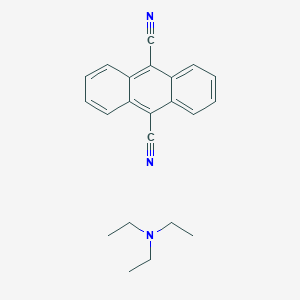
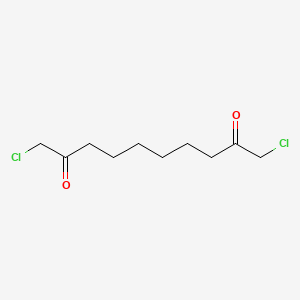
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}acetonitrile](/img/structure/B14494065.png)
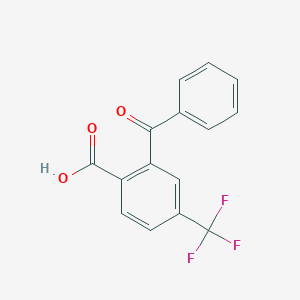
![2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene](/img/structure/B14494089.png)
